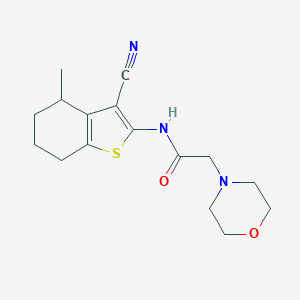
N-(3-cyano-4-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(4-morpholinyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-cyano-4-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(4-morpholinyl)acetamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is critical for the survival and proliferation of B cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies and autoimmune diseases.
Wirkmechanismus
N-(3-cyano-4-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(4-morpholinyl)acetamide binds to the ATP-binding site of BTK, preventing its activation and downstream signaling. BTK is essential for B-cell survival and proliferation, and its inhibition leads to decreased B-cell activity. N-(3-cyano-4-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(4-morpholinyl)acetamide also has off-target effects on other kinases such as interleukin-2-inducible T-cell kinase (ITK) and TEC kinase (TEC), which may contribute to its overall efficacy.
Biochemical and Physiological Effects:
N-(3-cyano-4-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(4-morpholinyl)acetamide has been shown to decrease B-cell proliferation and survival in vitro and in vivo. It also reduces the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha) in mouse models of autoimmune diseases. N-(3-cyano-4-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(4-morpholinyl)acetamide has been well-tolerated in preclinical studies, with no significant toxicity observed.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-cyano-4-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(4-morpholinyl)acetamide has several advantages as a tool compound for studying B-cell biology and diseases. It is a potent and selective inhibitor of BTK, which makes it a valuable tool for dissecting the role of BTK in B-cell signaling pathways. N-(3-cyano-4-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(4-morpholinyl)acetamide also has off-target effects on other kinases, which may provide insights into the cross-talk between different signaling pathways. However, N-(3-cyano-4-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(4-morpholinyl)acetamide has some limitations as a tool compound. It is a small molecule inhibitor, which may not fully recapitulate the effects of genetic knockout or knockdown of BTK. N-(3-cyano-4-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(4-morpholinyl)acetamide also has limited solubility in aqueous solutions, which may affect its bioavailability in vivo.
Zukünftige Richtungen
For research on N-(3-cyano-4-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(4-morpholinyl)acetamide include investigating its potential as a combination therapy with other targeted agents, as well as exploring its effects on other cell types and signaling pathways.
Synthesemethoden
N-(3-cyano-4-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(4-morpholinyl)acetamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the preparation of several intermediates, which are then coupled to form the final product. The process involves a combination of organic chemistry techniques including column chromatography, crystallization, and NMR spectroscopy for product characterization.
Wissenschaftliche Forschungsanwendungen
N-(3-cyano-4-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(4-morpholinyl)acetamide has been extensively studied in preclinical models of B-cell malignancies and autoimmune diseases. In vitro studies have shown that N-(3-cyano-4-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(4-morpholinyl)acetamide inhibits BTK activity and downstream signaling pathways, leading to decreased cell proliferation and survival. In vivo studies have demonstrated that N-(3-cyano-4-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(4-morpholinyl)acetamide has anti-tumor activity in mouse models of chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). N-(3-cyano-4-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(4-morpholinyl)acetamide has also shown efficacy in mouse models of autoimmune diseases such as rheumatoid arthritis and lupus.
Eigenschaften
Produktname |
N-(3-cyano-4-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(4-morpholinyl)acetamide |
|---|---|
Molekularformel |
C16H21N3O2S |
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
N-(3-cyano-4-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-morpholin-4-ylacetamide |
InChI |
InChI=1S/C16H21N3O2S/c1-11-3-2-4-13-15(11)12(9-17)16(22-13)18-14(20)10-19-5-7-21-8-6-19/h11H,2-8,10H2,1H3,(H,18,20) |
InChI-Schlüssel |
FAQJPPJALATCPL-UHFFFAOYSA-N |
SMILES |
CC1CCCC2=C1C(=C(S2)NC(=O)CN3CCOCC3)C#N |
Kanonische SMILES |
CC1CCCC2=C1C(=C(S2)NC(=O)CN3CCOCC3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 6-methyl-2-{[(4-methyl-1-piperazinyl)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B276242.png)
![Ethyl 2-({[4-(2-pyridinyl)-1-piperazinyl]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B276243.png)
![Ethyl 2-{[(4-acetyl-1,4-diazepan-1-yl)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B276244.png)
![Ethyl 2-({[ethyl(methyl)amino]carbothioyl}amino)-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B276246.png)
![8-(4-Methoxyphenyl)thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B276247.png)
![8-(4-Chlorophenyl)thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B276248.png)
![5-amino-1-[6-(3,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4-yl]-1H-pyrazole-4-carbonitrile](/img/structure/B276250.png)
![5-amino-1-[6-(3-methylphenyl)thieno[3,2-d]pyrimidin-4-yl]-1H-pyrazole-4-carbonitrile](/img/structure/B276251.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(3-methylphenyl)thieno[3,2-d]pyrimidine](/img/structure/B276252.png)
![N-isopropyl-6,8-dimethoxy-4-methyl-1,3-dihydro-2H-pyrrolo[3,4-c]quinoline-2-carboxamide](/img/structure/B276254.png)
![2-(3-methoxyphenyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one](/img/structure/B276259.png)
![7-Amino-2-(3-methoxyphenyl)-5-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B276263.png)
![7-Amino-2,5-bis(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B276264.png)
![2,8-dimethyl-7,8,9,10-tetrahydro-3H,11H-[1]benzothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-11-one](/img/structure/B276265.png)